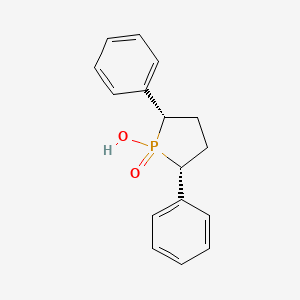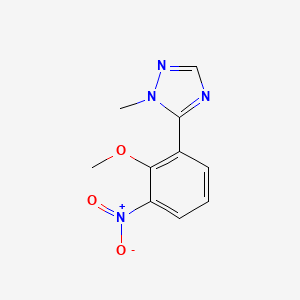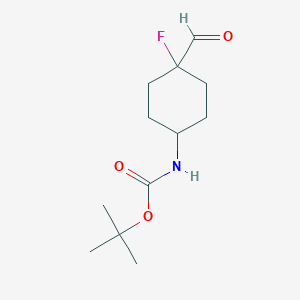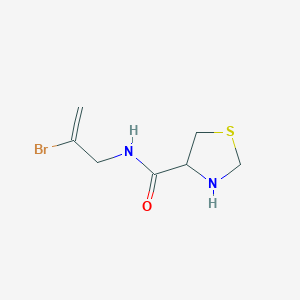
2-(Difluoromethyl)-5-methyl-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-5-methyl-1,3-benzoxazole: is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the difluoromethyl group and the methyl group on the benzoxazole ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole typically involves the introduction of the difluoromethyl group onto a pre-formed benzoxazole ring. One common method is the difluoromethylation of 5-methyl-1,3-benzoxazole using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions. The reaction is often catalyzed by transition metals like copper or palladium to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced difluoromethylating reagents and catalysts can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
科学的研究の応用
Chemistry: 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for developing new therapeutics .
Industry: The compound is also used in the development of agrochemicals and specialty chemicals. Its unique properties can improve the efficacy and stability of these products .
作用機序
The mechanism of action of 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects .
類似化合物との比較
- 2-(Trifluoromethyl)-5-methyl-1,3-benzoxazole
- 2-(Chloromethyl)-5-methyl-1,3-benzoxazole
- 2-(Bromomethyl)-5-methyl-1,3-benzoxazole
Comparison: Compared to its analogs, 2-(Difluoromethyl)-5-methyl-1,3-benzoxazole exhibits unique properties due to the presence of the difluoromethyl group. This group imparts higher lipophilicity and metabolic stability compared to the trifluoromethyl group, making it more suitable for certain applications in medicinal chemistry and materials science .
特性
CAS番号 |
91437-10-4 |
|---|---|
分子式 |
C9H7F2NO |
分子量 |
183.15 g/mol |
IUPAC名 |
2-(difluoromethyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO/c1-5-2-3-7-6(4-5)12-9(13-7)8(10)11/h2-4,8H,1H3 |
InChIキー |
VIKAKWARTNDSIA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(=N2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)









![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine](/img/structure/B15201406.png)


